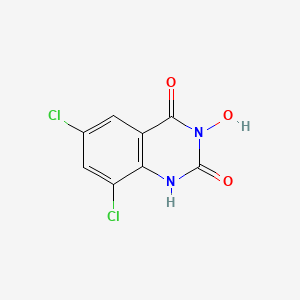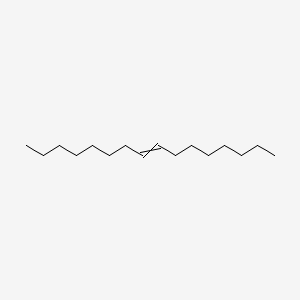
Hexadec-8-ene
描述
Hexadec-8-ene, also known as (E)-8-Hexadecene, is an organic compound with the molecular formula C16H32. It is a long-chain alkene with a double bond located at the eighth carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Hexadec-8-ene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes. For example, the Wittig reaction can be used to convert hexadecanal to this compound using a phosphonium ylide.
Dehydration of Alcohols: Another method involves the dehydration of hexadecan-8-ol using strong acids like sulfuric acid or phosphoric acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of hexadecane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond at the desired position.
化学反应分析
Hexadec-8-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexadec-8-en-1-ol using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond in this compound can be reduced to form hexadecane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur where halogens like chlorine or bromine add across the double bond to form dihaloalkanes.
Polymerization: this compound can undergo polymerization reactions to form long-chain polymers, often using catalysts like Ziegler-Natta catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Polymerization: Ziegler-Natta catalysts.
Major Products Formed:
Oxidation: Hexadec-8-en-1-ol.
Reduction: Hexadecane.
Substitution: Dihaloalkanes.
Polymerization: Long-chain polymers.
科学研究应用
Hexadec-8-ene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other long-chain alkenes and alcohols.
Biology: this compound is studied for its role in pheromone synthesis in certain insect species.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic properties.
Industry: It is used as a lubricant additive, a surfactant, and in the production of synthetic polymers.
作用机制
The mechanism of action of hexadec-8-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form an epoxide intermediate, which is then hydrolyzed to form an alcohol. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Hexadec-8-ene can be compared with other similar long-chain alkenes such as:
Hexadec-1-ene: This compound has the double bond at the first carbon atom, making it more reactive in certain types of reactions.
Octadec-9-ene: This compound has a longer carbon chain and a double bond at the ninth carbon atom, which affects its physical properties and reactivity.
Dodec-1-ene: This compound has a shorter carbon chain and a double bond at the first carbon atom, making it more volatile and reactive.
Uniqueness: this compound is unique due to the position of its double bond, which provides specific reactivity and physical properties that are different from other long-chain alkenes. Its intermediate chain length and double bond position make it particularly useful in certain industrial and research applications.
属性
IUPAC Name |
hexadec-8-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAIXVWPDMXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336239 | |
| Record name | hexadec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18899-20-2 | |
| Record name | hexadec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)
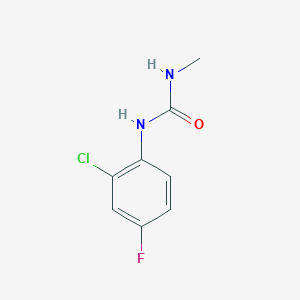
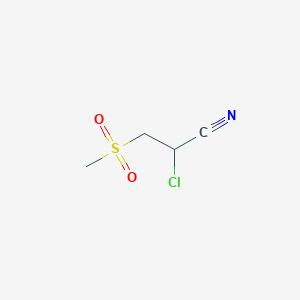
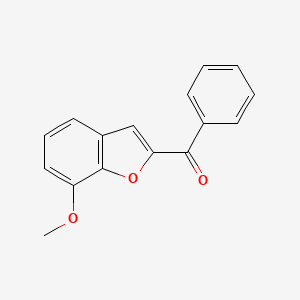
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)
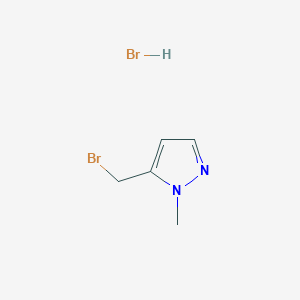
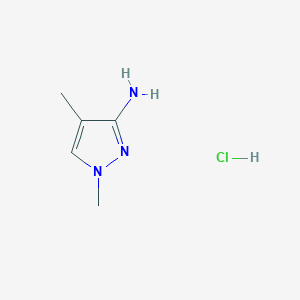
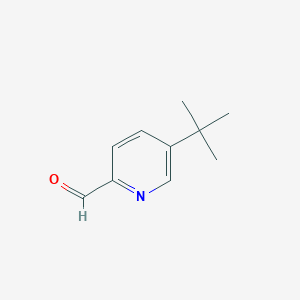
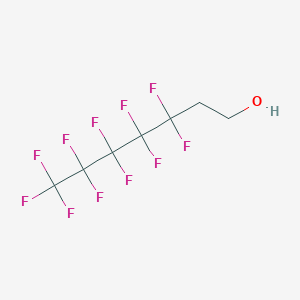
![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)
![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)
